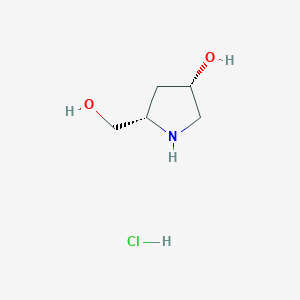

(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride

Description

Properties

IUPAC Name |

(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHDMWJWUWKOFE-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350834-24-0 | |

| Record name | (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride

Introduction

This compound is a chiral synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its defined stereochemistry and bifunctional nature, containing both hydroxyl and secondary amine functionalities, make it a valuable scaffold for constructing complex molecular architectures. As with any chemical entity destined for rigorous research or preclinical evaluation, a thorough understanding of its fundamental physical properties is paramount. These properties not only confirm the identity and purity of the material but also govern its behavior in various experimental settings, from reaction conditions to formulation and biological assays.

This guide serves as a technical resource for scientists, providing a detailed examination of the key physical and chemical characteristics of this compound. We will move beyond a simple listing of data points to explain the causality behind the experimental methodologies used for their determination, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Core Physicochemical Properties

The foundational properties of a compound dictate its handling, storage, and application. For this compound, these are summarized below and explored in detail in the subsequent sections.

| Property | Value / Description | Source(s) |

| CAS Number | 1350834-24-0 | [1][2][3][4] |

| Molecular Formula | C₅H₁₂ClNO₂ | [1][2][3] |

| Molecular Weight | 153.61 g/mol | [1][2][3] |

| Appearance | Off-white solid | [4] |

| Melting Point | Not consistently reported; requires experimental determination. | |

| Solubility | Expected to be soluble in polar solvents like water and methanol. | |

| Storage | Sealed in a dry environment. Room temperature for short-term, 0-8°C recommended for long-term. | [2][3][4] |

Chemical Structure and Stereochemistry

The precise three-dimensional arrangement of atoms is critical to the biological activity and chemical reactivity of this compound. The IUPAC name specifies the stereochemistry at positions 3 and 5 of the pyrrolidine ring as 'S'. This specific configuration is crucial for its role as a chiral building block.

Caption: 2D representation of this compound.

Melting Point Determination

Expertise & Experience: The melting point is a critical indicator of a crystalline solid's purity. A sharp, well-defined melting range typically signifies high purity, whereas a broad or depressed range suggests the presence of impurities. For a hydrochloride salt like this compound, the melting point can also be accompanied by decomposition.

Trustworthiness: The protocol below describes a self-validating system for accurate melting point determination using a calibrated digital apparatus.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Capillary Loading: Load a small amount of the powder into a capillary tube (open at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Calibration: Before analysis, calibrate the melting point apparatus using certified standards with melting points bracketing the expected range of the sample. This ensures the accuracy of the temperature sensor.

-

Measurement:

-

Place the loaded capillary into the heating block of the apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point.

-

Once the temperature is within 20 °C of the expected melting point, reduce the ramp rate to a slow 1-2 °C/min. This slow rate is crucial for observing the exact temperature range of melting.

-

Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid particle melts (T_clear).

-

-

Reporting: Report the result as a range from T_onset to T_clear. Note any observations such as color change or gas evolution, which may indicate decomposition.

Solubility Profile Analysis

Expertise & Experience: Understanding the solubility of a compound is fundamental for its application in drug discovery. It dictates the choice of solvents for chemical reactions, purification, and, critically, for preparing stock solutions for biological screening and formulation development. The structure of this compound, with its multiple polar hydroxyl groups and the ionic hydrochloride salt, suggests good solubility in polar protic solvents.

Trustworthiness: This protocol employs a standard qualitative and semi-quantitative method to establish a practical solubility profile.

Methodology: Solubility Assessment in Common Laboratory Solvents

-

Solvent Selection: Choose a panel of solvents relevant to research and development, such as:

-

Deionized Water (for biological assays)

-

Phosphate-Buffered Saline (PBS, pH 7.4) (for physiological relevance)

-

Dimethyl Sulfoxide (DMSO) (for stock solution preparation)

-

Ethanol (for formulation and reaction chemistry)

-

-

Procedure (performed at ambient temperature):

-

Weigh a precise amount of the compound (e.g., 5 mg) into a small glass vial.

-

Add the selected solvent in measured aliquots (e.g., 100 µL).

-

After each addition, cap the vial and vortex for 30-60 seconds.

-

Visually inspect the solution against a dark and light background for any undissolved particulates.

-

Continue adding solvent until the solid is fully dissolved.

-

-

Data Interpretation & Reporting:

-

Calculate the approximate solubility in mg/mL.

-

Categorize the solubility based on standard conventions (e.g., Very soluble: <1 mL to dissolve 1 g; Freely soluble: 1-10 mL; Soluble: 10-30 mL).

-

For high-throughput screening applications, determining the kinetic solubility in DMSO is often a primary goal.

-

Spectroscopic and Chromatographic Characterization

Confirming the structural integrity and purity of the compound requires a suite of analytical techniques. The following workflow illustrates a logical approach to this process.

Caption: Analytical workflow for identity and purity confirmation.

Mass Spectrometry (MS)

Expertise & Experience: MS is an indispensable tool for confirming the molecular weight of a compound. For this hydrochloride salt, electrospray ionization (ESI) in positive mode is typically the method of choice, as it will readily protonate the basic nitrogen atom, yielding the [M+H]⁺ ion of the free base.

Predicted Mass Spectrometry Data

| Adduct | Calculated m/z | Source |

| [M+H]⁺ | 118.08626 | [5] |

| [M+Na]⁺ | 140.06820 | [5] |

Methodology: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or water.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a Mass Spectrometer with an ESI source.

-

LC Method: A simple isocratic or gradient elution on a C18 column is sufficient to desalt and introduce the sample into the MS.

-

MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Verify the presence of the expected parent ion ([M+H]⁺ at m/z ≈ 118.09). The high-resolution mass should match the theoretical exact mass of the free base (C₅H₁₁NO₂) within a narrow tolerance (e.g., <5 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed. The hydrochloride salt is typically analyzed in a deuterated solvent like D₂O or MeOD, where the acidic N-H and O-H protons may exchange with deuterium.

Methodology: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O).

-

Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). 2D experiments like COSY and HSQC can be run to confirm assignments.

-

Expected ¹H NMR Features:

-

Complex multiplets for the pyrrolidine ring protons.

-

Distinct signals for the hydroxymethyl (CH₂OH) group protons.

-

The number of integrated protons should correspond to the molecular formula.

-

-

Expected ¹³C NMR Features:

-

Five distinct signals corresponding to the five carbon atoms in the molecule.

-

Signals for carbons attached to oxygen (C-O) will be downfield (typically 60-80 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR provides confirmation of the key functional groups present in the molecule. It is a rapid and reliable identity test.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and collect the spectrum.

-

Expected Characteristic Peaks:

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl groups.

-

N-H Stretch: A medium to strong band, often overlapping with the O-H stretch, in the 3100-3400 cm⁻¹ region, corresponding to the secondary ammonium salt.

-

C-H Stretch: Bands just below 3000 cm⁻¹.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

-

Safety and Handling

Professional diligence requires adherence to safety protocols based on the known hazards of a chemical.

GHS Hazard Information

| Hazard Code | Description | Source |

| H315 | Causes skin irritation | [1][2] |

| H319 | Causes serious eye irritation | [1][2] |

| H335 | May cause respiratory irritation | [1][2] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Exposure Control: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

References

-

This compound. PubChem. [Link]

-

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. PubChem. [Link]

-

(3r,5s)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. PubChemLite. [Link]

Sources

- 1. This compound | C5H12ClNO2 | CID 75481366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1350834-24-0|this compound|BLD Pharm [bldpharm.com]

- 3. CAS 1350834-24-0 | this compound - Synblock [synblock.com]

- 4. This compound | 1350834-24-0 [chemicalbook.com]

- 5. PubChemLite - (3r,5s)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride (C5H11NO2) [pubchemlite.lcsb.uni.lu]

(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride solubility data

An In-depth Technical Guide to the Solubility Profile of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS RN: 1350834-24-0), a key intermediate in pharmaceutical synthesis.[1][2][3][4] Given the pivotal role of solubility in drug development—influencing bioavailability, formulation, and overall therapeutic efficacy—this document outlines the fundamental principles and practical methodologies for characterizing this compound's solubility profile. We will delve into the theoretical underpinnings of salt solubility, the impact of physicochemical parameters like pH and temperature, and present standardized protocols for empirical solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of this molecule's behavior in various solvent systems.

Introduction: The Criticality of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a critical determinant of a drug's ultimate success. Poor solubility can lead to inadequate absorption and low bioavailability, rendering an otherwise potent compound ineffective.[5]

This compound is a chiral building block with potential applications in medicinal chemistry. As a hydrochloride salt, it is anticipated to exhibit enhanced aqueous solubility compared to its free base form. However, a quantitative understanding of its solubility in various aqueous and organic media is essential for its effective utilization in drug formulation and development. This guide provides a roadmap for elucidating this crucial parameter.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is a prerequisite for any solubility investigation.

| Property | Value | Source |

| CAS Number | 1350834-24-0 | [1][2][3][4] |

| Molecular Formula | C5H12ClNO2 | [1][2][4] |

| Molecular Weight | 153.61 g/mol | [1][2][3][4] |

| IUPAC Name | (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride | [6] |

| SMILES | C1O.Cl | [6] |

The presence of hydroxyl groups and a secondary amine (protonated in the hydrochloride salt form) suggests a high degree of polarity, which would theoretically favor solubility in polar solvents like water.

Theoretical Framework: Understanding the Solubility of a Hydrochloride Salt

The solubility of a hydrochloride salt in an aqueous medium is a dynamic equilibrium process. The salt dissolves and dissociates into the protonated parent molecule and a chloride ion. This equilibrium is significantly influenced by the pH of the solution.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

For a weakly basic compound, which (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is, its solubility is intimately linked to its pKa and the pH of the medium. The Henderson-Hasselbalch equation provides a theoretical framework for this relationship.[7] The pH-solubility profile of a hydrochloride salt typically shows higher solubility at lower pH values, where the ionized form predominates. As the pH increases towards and beyond the pKa of the parent amine, the equilibrium shifts towards the less soluble free base, potentially leading to precipitation.[8][9]

The Common Ion Effect

The solubility of this compound can be suppressed by the presence of a common ion, in this case, the chloride ion (Cl-).[8][10][11] According to Le Chatelier's principle, adding a common ion to a saturated solution of the salt will shift the equilibrium towards the undissolved solid, thereby reducing its solubility. This is a critical consideration when formulating in chloride-containing buffers or media.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is a widely accepted and robust technique for determining thermodynamic solubility.[12][13] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the supernatant.

The Shake-Flask Method: A Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, methanol).

-

The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[12]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed or filter the suspension using a syringe filter with a pore size that will not adsorb the solute (e.g., 0.22 µm PVDF).

-

-

Analysis of the Supernatant:

-

Carefully withdraw a precise volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Data Reporting:

Factors Influencing the Solubility of this compound

A comprehensive solubility profile requires an investigation into the factors that can modulate this property.

Impact of pH

As previously discussed, pH is a critical determinant of the solubility of ionizable compounds.[14] A pH-solubility profile should be generated by measuring the solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). This will reveal the pH of maximum solubility (pHmax) and the pH at which the free base may begin to precipitate.[9][15]

Caption: The influence of pH on the solubility of a basic hydrochloride salt.

Impact of Temperature

The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature. Determining the solubility at different temperatures (e.g., 4 °C, 25 °C, 37 °C) can provide valuable information for manufacturing and storage conditions.

Choice of Solvent

While aqueous solubility is often the primary focus, understanding the solubility in organic and mixed-solvent systems is crucial for various stages of drug development, including synthesis, purification, and the formulation of non-aqueous dosage forms. The polar nature of this compound suggests it will have limited solubility in non-polar organic solvents.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise tabular format to facilitate comparison and analysis.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent System | pH | Solubility (mg/mL) | Molar Solubility (M) |

| Purified Water | ~5-6 | > 200 | > 1.30 |

| 0.1 N HCl | 1.2 | > 250 | > 1.63 |

| Phosphate Buffer | 6.8 | > 150 | > 0.98 |

| Phosphate Buffer | 7.4 | ~100 | ~0.65 |

| Ethanol | N/A | ~20 | ~0.13 |

| Acetone | N/A | < 1 | < 0.0065 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental determination is required.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of this compound. A thorough understanding of its solubility profile is a cornerstone for its successful application in pharmaceutical research and development. By systematically investigating the impact of pH, temperature, and solvent systems, researchers can build a robust data package to inform formulation strategies, predict in vivo behavior, and ultimately, accelerate the development of new therapeutics. The protocols and principles outlined herein serve as a validated starting point for these critical investigations.

References

- This compound. Synblock.

- This compound. BLDpharm.

- This compound. Advanced ChemBlocks.

- This compound. ChemicalBook.

- Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. PubMed.

- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.

- This compound. PubChem.

- Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.

- Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed.

- Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Semantic Scholar.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.

- Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK.

- Salt Selection in Drug Development. Pharmaceutical Technology.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

Sources

- 1. CAS 1350834-24-0 | this compound - Synblock [synblock.com]

- 2. 1350834-24-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound 97% | CAS: 1350834-24-0 | AChemBlock [achemblock.com]

- 4. This compound | 1350834-24-0 [chemicalbook.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. This compound | C5H12ClNO2 | CID 75481366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmtech.com [pharmtech.com]

A Comprehensive Spectroscopic Analysis of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol Hydrochloride: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the key spectroscopic characteristics of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride, a chiral building block of significant interest in medicinal chemistry and drug development.[1][2] As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a predictive and interpretive framework for researchers. It explains the causal relationships between the molecule's structure and its spectral output in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The protocols described herein are designed as self-validating systems, ensuring that researchers can confidently apply these methodologies for structural elucidation, purity assessment, and quality control.

Molecular Profile and Structural Foundation

This compound is a substituted pyrrolidine, a versatile scaffold in pharmacology due to its ability to form key interactions with biological targets.[1] Its defined stereochemistry is critical for its function, making robust analytical techniques for its characterization indispensable.

Caption: Chemical structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO₂ | [3][4] |

| Molecular Weight | 153.61 g/mol | [3] |

| CAS Number | 1350834-24-0 | [3][4][5] |

| Parent Compound (Free Base) | C₅H₁₁NO₂ (MW: 117.15 g/mol ) | [6][7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise stereochemistry and connectivity of chiral molecules like this one. The analysis of chiral alcohols and amines by NMR is a well-established field.[8][9][10]

Theoretical Analysis & Expected Resonances

The molecule's structure dictates a unique NMR fingerprint. Due to the defined stereocenters at C3 and C5, the protons on the pyrrolidine ring are diastereotopic, meaning they are chemically non-equivalent and will exhibit complex splitting patterns, often as multiplets.[11] The hydrochloride form protonates the nitrogen, further influencing the chemical shifts of adjacent protons.

-

¹H NMR: We anticipate signals for the five pyrrolidine ring protons, two hydroxymethyl protons, two hydroxyl protons, and two ammonium protons. The protons on carbons adjacent to electronegative atoms (O and N⁺) will be shifted downfield.

-

¹³C NMR: Five distinct signals are expected for the five carbon atoms in the molecule. The carbons bonded to oxygen and nitrogen will have the highest chemical shifts.

Experimental Protocol: NMR Spectroscopy

This protocol provides a robust framework for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Deuterium oxide (D₂O) is an excellent choice as it will exchange with the labile OH and NH₂⁺ protons, causing their signals to disappear, which aids in peak assignment.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 12 ppm.

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.[12]

-

Set a spectral width of approximately 200 ppm.

-

A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data.[12]

Predicted Spectral Data and Interpretation

The following tables summarize the predicted chemical shifts based on established principles of NMR spectroscopy for pyrrolidine derivatives and alcohols.[11][13]

Table 1: Predicted ¹H NMR Spectral Data (in D₂O)

| Position | Predicted δ (ppm) | Predicted Multiplicity | Rationale |

| H-5 | ~3.8 - 4.2 | Multiplet | Adjacent to N⁺ and C-CH₂OH; downfield shift. |

| H-3 | ~4.3 - 4.7 | Multiplet | Adjacent to N⁺ and C-OH; most downfield ring proton. |

| CH₂OH | ~3.6 - 3.9 | Multiplet (AB system) | Diastereotopic protons adjacent to a chiral center (C-5). |

| H-2, H-4 | ~3.1 - 3.7 | Multiplets | Protons adjacent to the protonated nitrogen. |

| H-4' | ~1.8 - 2.4 | Multiplets | Ring protons, complex splitting due to diastereotopicity. |

Note: In a solvent like DMSO-d₆, additional broad signals for the OH and NH₂⁺ protons would be expected above 4.0 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Position | Predicted δ (ppm) | Rationale |

| C-3 | ~68 - 75 | Carbon bonded to hydroxyl group; strong downfield shift. |

| C-5 | ~60 - 68 | Carbon bonded to nitrogen and adjacent to CH₂OH. |

| CH₂OH | ~60 - 65 | Primary alcohol carbon. |

| C-2 | ~45 - 55 | Carbon adjacent to protonated nitrogen. |

| C-4 | ~30 - 40 | Aliphatic carbon within the pyrrolidine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.[14]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).[12] Grind the mixture thoroughly to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record a background spectrum of the empty sample compartment or a pure KBr pellet. Place the sample pellet in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[12]

Spectral Interpretation

The IR spectrum is dominated by absorptions from the O-H and N-H bonds, confirming the presence of the alcohol and ammonium functionalities.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance | Rationale |

| 3400 - 3200 | O-H (Alcohol) | Stretch | Strong, Broad | Indicates intermolecular hydrogen bonding.[15][16] |

| 3200 - 2700 | N-H⁺ (Ammonium) | Stretch | Strong, Broad | Characteristic of secondary amine salts. |

| 3000 - 2850 | C-H (Alkane) | Stretch | Medium | Corresponds to the sp³ C-H bonds of the pyrrolidine ring.[16] |

| 1600 - 1500 | N-H⁺ (Ammonium) | Bend | Medium | Confirms the presence of the protonated amine. |

| 1260 - 1050 | C-O (Alcohol) | Stretch | Strong | Characteristic of primary and secondary alcohols. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a molecule. For amines, fragmentation patterns are highly characteristic.[17][18]

Principles of Fragmentation in Cyclic Amines

The analysis will be based on the free base of the compound (MW = 117.15). In accordance with the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is a key diagnostic feature.[18][19] The primary fragmentation pathway for cyclic amines is alpha-cleavage , which involves the breaking of a C-C bond adjacent to the nitrogen atom.[17][20][21] This process leads to the formation of a stable, resonance-stabilized iminium cation.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet. The sample will be vaporized in the ion source.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Fragmentation Pathway

The molecular ion (M⁺˙) at m/z 117 is expected. The most significant fragmentation will arise from alpha-cleavage at the C2-C3 or C5-C4 bonds.

Caption: Predicted major fragmentation pathways for the free base via alpha-cleavage.

Table 4: Predicted Major Ions in Mass Spectrum

| m/z | Proposed Fragment | Rationale |

| 117 | [C₅H₁₁NO₂]⁺˙ | Molecular Ion (M⁺˙). Its presence confirms the molecular weight.[17] |

| 116 | [M-H]⁺ | Loss of a hydrogen radical, common in alcohols and amines.[17] |

| 99 | [M-H₂O]⁺˙ | Loss of a water molecule from one of the hydroxyl groups. |

| 86 | [M-CH₂OH]⁺ | Alpha-cleavage resulting in the loss of the hydroxymethyl radical. This is a highly probable and stable fragment.[18][20] |

| 70 | [M-H₂O, -CH₃]⁺ | Subsequent fragmentation from the ion at m/z 99. |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage involving ring opening and loss of a C₂H₃O₂ radical, leading to a stable iminium ion. |

| 44 | [C₂H₆N]⁺ | Further fragmentation of the pyrrolidine ring. |

Summary and Applications

The comprehensive spectroscopic profile outlined in this guide serves as a critical tool for researchers in drug development.

-

NMR provides the definitive structure and stereochemistry.

-

IR offers rapid confirmation of essential functional groups.

-

MS confirms the molecular weight and provides structural clues through predictable fragmentation.

Together, these techniques form a robust analytical package for ensuring the identity, purity, and stability of this compound, underpinning its successful application in the synthesis of novel therapeutic agents.

References

-

PubChem. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Orlov, N. V., & Ananikov, V. P. (2011). NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit. Green Chemistry, 13(7), 1735-1738. [Link]

-

MDPI. (2022). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Molecules, 27(15), 4983. [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

-

ResearchGate. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

Frontiers. (2022). Pseudo-resonance structures in chiral alcohols and amines and their possible aggregation states. [Link]

-

SpringerLink. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Wiley Analytical Science. (2006). Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

ResearchGate. (2022). Interpretation of the pyrrolidine region of the 1 H NMR spectrum. [Link]

-

National Center for Biotechnology Information. (2022). Pseudo-resonance structures in chiral alcohols and amines and their possible aggregation states. [Link]

-

YouTube. (2021). Interpretation of IR spectra (alcohols, amines and carbonyl compounds). [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

RSC Publishing. (2011). NMR analysis of chiral alcohols and amines : development of an environmentally benign “in tube” procedure with high efficiency and improved detection ... Green Chemistry. [Link]

-

ACS Publications. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. [Link]

-

JoVE. (2023). Video: Mass Spectrometry of Amines. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. This compound | C5H12ClNO2 | CID 75481366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1350834-24-0|this compound|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL | C5H11NO2 | CID 15817396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Pseudo-resonance structures in chiral alcohols and amines and their possible aggregation states [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. GCMS Section 6.15 [people.whitman.edu]

- 18. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 19. Video: Mass Spectrometry of Amines [jove.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride: Sourcing, Application, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride, a valuable chiral building block in medicinal chemistry and drug discovery. We will delve into its chemical identity, commercial availability, handling protocols, and its strategic application in the synthesis of novel therapeutics.

Core Chemical Identity

This compound is a specific stereoisomer of a substituted pyrrolidine. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a privileged scaffold in drug design. Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for laboratory use.

Key Identifiers:

-

IUPAC Name: (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride[2]

Below is a summary of its key physicochemical properties.

| Property | Value | Source |

| Appearance | Off-white solid | ChemicalBook[3] |

| Purity | Typically ≥97% | Synblock[4] |

| Storage | Store at 0-8 °C, sealed in a dry place | ChemicalBook, Synblock[3][4] |

| InChIKey | IUHDMWJWUWKOFE-FHAQVOQBSA-N | PubChem[2] |

| SMILES | C1O.Cl | PubChem[2] |

Commercial Availability and Sourcing

This compound is readily available from a multitude of chemical suppliers specializing in research chemicals and pharmaceutical intermediates. It is typically sold in quantities ranging from milligrams to multiple grams, with options for bulk and custom synthesis upon request.

When sourcing this compound, it is critical to verify the supplier's specifications, paying close attention to:

-

Purity: Ensure the purity level (e.g., >97%) meets the requirements of your intended application.

-

Analytical Data: Reputable suppliers will provide certificates of analysis (CoA) with supporting data such as NMR, HPLC, or LC-MS to confirm identity and purity.[4]

-

Stereochemical Integrity: For chiral compounds, confirmation of the specific stereoisomer is paramount.

Below is a table of representative vendors. Pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Example Product Number | Typical Purity | Available Quantities |

| PharmaBlock Sciences | N/A | >95% | Inquire for details |

| Bide Pharmatech Ltd. | N/A | >97% | Inquire for details |

| AK Scientific, Inc. | 3962DX | >97% | 100mg, 250mg, 500mg, 1g |

| Synblock Inc. | AB87659 | 97% | Inquire for details[4] |

| BLDpharm | BD00787323 | >97% | Inquire for details[5] |

| ChemScene | CS-0184493 | >98% | 100mg, 250mg, 500mg, 1g |

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Storage: The compound should be stored in a tightly sealed container in a dry, cool environment, often refrigerated at 0-8 °C.[3][4]

Safety and Hazards: According to GHS classifications, this chemical is considered an irritant.[2]

-

Hazard Statements:

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.[2]

Caption: GHS safety summary for the compound.

Application in Drug Discovery and Synthesis

The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to introduce chirality and explore three-dimensional chemical space.[1] this compound serves as a bifunctional building block, featuring two hydroxyl groups and a secondary amine that can be selectively functionalized.

Role as a Chiral Building Block: The defined stereochemistry at the C3 and C5 positions is crucial. In drug design, enantiomers and diastereomers often exhibit vastly different pharmacological activities and toxicological profiles due to the chiral nature of biological targets like enzymes and receptors. Using a stereochemically pure starting material like this compound eliminates the need for costly and often low-yielding chiral separations later in the synthetic sequence.

Caption: Role as a building block in drug discovery.

Generalized Synthetic Protocol: Amide Coupling

To illustrate its utility, a common application of this building block is in the synthesis of substituted amides via coupling with a carboxylic acid. The secondary amine of the pyrrolidine ring readily participates in this reaction.

Objective: To couple (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol with a generic carboxylic acid (R-COOH).

Materials:

-

This compound

-

Carboxylic acid (R-COOH)

-

Coupling agent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, Triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Step-by-Step Methodology:

-

Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent.

-

Activation: Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve this compound (1.2 eq) in the solvent. Add the organic base (2.5 eq) to neutralize the hydrochloride salt and free the secondary amine.

-

Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid mixture.

-

Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench the reaction mixture (e.g., with water or saturated ammonium chloride solution). Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified, typically by column chromatography, to yield the desired amide.

This protocol highlights how the amine functionality can be selectively targeted while the hydroxyl groups remain available for subsequent transformations, demonstrating the compound's versatility.

Conclusion

This compound is a commercially accessible and highly valuable building block for drug discovery and organic synthesis. Its defined stereochemistry, bifunctional nature, and the privileged structure of the pyrrolidine core make it an attractive starting point for creating diverse libraries of compounds. By understanding its properties, sourcing considerations, and safe handling procedures, researchers can effectively leverage this reagent to accelerate the development of novel chemical entities with therapeutic potential.

References

-

5-(HYdroxymethyl)pyrrolidin-3-ol hydrochloride, 95% Purity, C5H12ClNO2, 10 grams . [Link]

-

This compound | C5H12ClNO2 | CID 75481366 - PubChem . [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI . [Link]

- Synthetic method of optically pure (S)

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H12ClNO2 | CID 75481366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1350834-24-0 [chemicalbook.com]

- 4. CAS 1350834-24-0 | this compound - Synblock [synblock.com]

- 5. 1350834-24-0|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Stereoselective Synthesis of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and stereoselective synthetic route to (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride, a valuable chiral building block in medicinal chemistry. The synthesis leverages the principles of chiral pool synthesis, starting from the readily available and inexpensive D-glutamic acid. This approach ensures the establishment of the desired absolute stereochemistry at the C5 position early in the synthetic sequence, a cornerstone of efficient asymmetric synthesis.

Introduction

The pyrrolidine scaffold is a privileged motif in a vast number of biologically active compounds and approved pharmaceuticals.[1] Specifically, polysubstituted pyrrolidines with defined stereochemistry are crucial for optimizing pharmacological activity and minimizing off-target effects. (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, with its two stereocenters and three functional groups, represents a versatile synthon for the construction of complex molecules, including enzyme inhibitors and receptor modulators. This guide details a practical and scalable synthetic strategy, emphasizing the rationale behind key transformations and the methods for achieving high stereochemical control.

Synthetic Strategy: A Chiral Pool Approach from D-Glutamic Acid

The chosen synthetic pathway commences with D-glutamic acid, a natural amino acid that serves as an excellent chiral starting material. The inherent (R)-stereochemistry of D-glutamic acid is strategically utilized to set the (S)-stereocenter at the C5 position of the target pyrrolidine ring. The synthesis can be logically divided into three key stages:

-

Formation of the Pyrrolidinone Ring: Cyclization of D-glutamic acid to the corresponding pyroglutamate derivative.

-

Stereoselective Introduction of the C3-Hydroxyl Group: Conversion of the pyroglutamate to a pyrrolidin-3-one intermediate followed by a diastereoselective reduction.

-

Functional Group Manipulation and Deprotection: Reduction of the ester group to the primary alcohol and subsequent removal of protecting groups to yield the final hydrochloride salt.

This strategy is illustrated in the following workflow diagram:

Caption: Overall synthetic workflow from D-Glutamic Acid.

Detailed Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of N-Protected D-Pyroglutamate Ester

The initial steps involve the protection of the functional groups of D-glutamic acid that are not involved in the initial cyclization. This is crucial for preventing unwanted side reactions in subsequent steps.

Protocol 1: Esterification and N-Protection/Cyclization of D-Glutamic Acid

-

Esterification: D-glutamic acid is first converted to its dimethyl ester. This can be achieved by reacting D-glutamic acid with methanol in the presence of a catalyst such as thionyl chloride or dry HCl gas at room temperature. This protects both carboxylic acid functionalities.

-

N-Protection and Cyclization: The resulting dimethyl D-glutamate is then N-protected, typically with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine. The Boc group is chosen for its stability under a range of reaction conditions and its ease of removal under acidic conditions. The N-protected diester can then be induced to cyclize to the corresponding N-Boc-D-pyroglutamate methyl ester. This intramolecular cyclization is often facilitated by a base such as sodium methoxide in methanol. The reaction proceeds via an intramolecular nucleophilic attack of the amide nitrogen onto one of the ester carbonyls.

Causality: The protection of the amine and the distal carboxyl group is essential to direct the intramolecular cyclization to form the desired five-membered lactam ring of the pyroglutamate.

Part 2: Stereoselective Synthesis of the Pyrrolidin-3-ol Core

This stage is the most critical for establishing the final stereochemistry of the target molecule. The strategy involves the creation of a ketone at the C3 position, followed by a diastereoselective reduction.

Protocol 2: Formation of N-Boc-(S)-5-(methoxycarbonyl)pyrrolidin-3-one

The N-Boc-D-pyroglutamate methyl ester is subjected to a Dieckmann condensation or a similar intramolecular Claisen condensation. This reaction, typically carried out using a strong base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as THF, results in the formation of the β-keto ester, N-Boc-(S)-5-(methoxycarbonyl)pyrrolidin-3-one.

Protocol 3: Diastereoselective Reduction of the C3-Ketone

The key to achieving the desired (3S,5S) stereochemistry lies in the diastereoselective reduction of the C3-ketone. The bulky N-Boc and C5-methoxycarbonyl groups will direct the approach of the reducing agent to the opposite face of the pyrrolidinone ring.

-

Reduction: The N-Boc-(S)-5-(methoxycarbonyl)pyrrolidin-3-one is dissolved in a suitable solvent, such as methanol or ethanol, and cooled to a low temperature (e.g., -78 °C).

-

Reducing Agent: A bulky reducing agent, such as sodium borohydride (NaBH₄) or lithium tri-sec-butylborohydride (L-Selectride®), is added portion-wise. The steric hindrance from the C5-substituent directs the hydride to attack from the cis face relative to the C5-ester group, leading to the formation of the trans alcohol, N-Boc-(3S,5S)-5-(methoxycarbonyl)pyrrolidin-3-ol, as the major diastereomer.

Mechanistic Rationale for Stereoselectivity:

Caption: Stereoselective reduction of the C3-ketone.

The diastereomeric ratio can often be improved by careful selection of the reducing agent and reaction conditions. Bulky reducing agents generally provide higher selectivity.

Part 3: Final Transformations and Product Isolation

The final steps involve the reduction of the remaining ester group and the removal of the N-Boc protecting group to yield the target hydrochloride salt.

Protocol 4: Reduction of the C5-Ester

-

Reduction: The N-Boc-(3S,5S)-5-(methoxycarbonyl)pyrrolidin-3-ol is dissolved in an anhydrous solvent like THF.

-

Reducing Agent: A powerful reducing agent capable of reducing esters to alcohols, such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄), is added carefully at 0 °C. The reaction is then typically warmed to room temperature and stirred until completion. This step converts the methoxycarbonyl group at C5 to a hydroxymethyl group.

Protocol 5: Deprotection and Hydrochloride Salt Formation

-

Deprotection: The N-Boc protecting group is removed by treating the N-Boc-(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol with a strong acid. A solution of hydrochloric acid in an organic solvent like dioxane or methanol is commonly used. This not only removes the Boc group but also protonates the pyrrolidine nitrogen.

-

Isolation: The final product, this compound, can be isolated by precipitation from the reaction mixture, often by the addition of a less polar solvent like diethyl ether, followed by filtration and drying.

Data Summary

The following table summarizes the expected transformations and key intermediates in the synthesis of this compound.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | D-Glutamic Acid | MeOH, SOCl₂; (Boc)₂O, Et₃N; NaOMe | N-Boc-D-pyroglutamate methyl ester | 75-85 |

| 2 | N-Boc-D-pyroglutamate methyl ester | NaH or K-tBuO, THF | N-Boc-(S)-5-(methoxycarbonyl)pyrrolidin-3-one | 60-70 |

| 3 | N-Boc-(S)-5-(methoxycarbonyl)pyrrolidin-3-one | NaBH₄ or L-Selectride®, MeOH | N-Boc-(3S,5S)-5-(methoxycarbonyl)pyrrolidin-3-ol | >90 (high d.r.) |

| 4 | N-Boc-(3S,5S)-5-(methoxycarbonyl)pyrrolidin-3-ol | LiAlH₄ or LiBH₄, THF | N-Boc-(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol | 80-90 |

| 5 | N-Boc-(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol | HCl in Dioxane or MeOH | This compound | >95 |

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Conclusion

This in-depth technical guide outlines a reliable and stereocontrolled synthesis of this compound from the chiral pool starting material, D-glutamic acid. The key to the successful synthesis lies in the strategic protection of functional groups and, most importantly, the diastereoselective reduction of a key pyrrolidin-3-one intermediate to establish the desired trans relationship between the C3-hydroxyl and the C5-hydroxymethyl precursor. This methodology provides a solid foundation for the production of this valuable chiral building block for applications in drug discovery and development.

References

-

D. O'Hagan, "Pyrrolidine, piperidine and pyridine alkaloids," Natural Product Reports, vol. 17, no. 5, pp. 435-446, 2000. Available: [Link]

Sources

An In-depth Technical Guide to the Stereochemistry of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational flexibility and the stereochemical complexity it imparts upon bioactive molecules.[1] This guide provides a comprehensive technical overview of the stereochemistry of a specific, highly functionalized pyrrolidine, (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. We will delve into the critical aspects of its three-dimensional structure, stereoselective synthesis, and the analytical techniques required for the unambiguous confirmation of its absolute and relative stereochemistry. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this chiral building block and its role in the creation of novel therapeutics. The precise spatial arrangement of the hydroxyl and hydroxymethyl groups in this molecule is paramount to its biological activity, making stereochemical fidelity a non-negotiable aspect of its synthesis and application.[2]

Introduction: The Significance of Stereochemistry in Pyrrolidine Scaffolds

The five-membered saturated heterocycle, pyrrolidine, is a recurring motif in a vast number of pharmaceuticals and natural products.[3] Its non-planar, puckered nature allows for the presentation of substituents in well-defined three-dimensional space, which is crucial for specific interactions with biological targets such as enzymes and receptors.[1] The stereochemistry of substituents on the pyrrolidine ring can dramatically influence a molecule's pharmacological profile, with different stereoisomers often exhibiting vastly different potencies, selectivities, and even modes of action.[2]

(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is a chiral building block that features two stereocenters, giving rise to four possible stereoisomers. The (3S,5S) configuration, in particular, presents a specific spatial relationship between the hydroxyl and hydroxymethyl groups that is of significant interest in medicinal chemistry. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to pharmaceutical formulation and biological testing.

This guide will provide a detailed exploration of the stereochemical intricacies of this molecule, from its rational synthesis to its rigorous analytical characterization.

Stereoselective Synthesis of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol

The synthesis of enantiomerically pure pyrrolidines is a well-established field of organic chemistry, with strategies often leveraging the "chiral pool" – readily available, inexpensive chiral molecules from nature.[3] A logical and efficient approach to the synthesis of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is to start from a precursor that already contains one of the desired stereocenters. L-hydroxyproline, specifically (2S, 4R)-4-hydroxy-L-proline, is an ideal starting material as it possesses the correct stereochemistry at the C4 position (which will become the C3 position in the final product) and provides a scaffold for the introduction of the C5 substituent.

A plausible synthetic route, based on established methodologies for the modification of hydroxyproline, is outlined below.[4]

Proposed Synthetic Pathway from (2S, 4R)-4-hydroxy-L-proline

Caption: Proposed synthetic pathway to this compound.

Detailed Experimental Protocol (Representative)

Step 1: N-protection of (2S, 4R)-4-hydroxy-L-proline

-

To a solution of (2S, 4R)-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

-

Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Acidify the reaction mixture with a cold solution of 1 M HCl to pH 2-3 and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(2S, 4R)-4-hydroxy-L-proline.

Step 2: Reduction of the Carboxylic Acid

-

Dissolve the N-Boc protected hydroxyproline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to 0 °C and slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, 2.2 eq) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure and purify by column chromatography on silica gel to afford N-Boc-(2S, 4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine.

Step 3: Diastereoselective Reduction (Hypothetical)

This step is crucial for establishing the desired (3S,5S) stereochemistry and would likely involve an oxidation-reduction sequence.

-

Oxidize the C4 hydroxyl group of the product from Step 2 to a ketone using a mild oxidizing agent like Dess-Martin periodinane or a Swern oxidation.

-

The resulting N-Boc-4-keto-2-(hydroxymethyl)pyrrolidine is then subjected to a diastereoselective reduction. The choice of reducing agent is critical here. A bulky reducing agent, such as L-Selectride®, would be expected to approach from the less sterically hindered face, leading to the desired cis relationship between the newly formed hydroxyl group and the existing hydroxymethyl group.

-

The reduction is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like THF.

-

After quenching the reaction, the product, N-Boc-(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, is isolated and purified.

Step 4: Deprotection and Salt Formation

-

Dissolve the N-Boc protected product from Step 3 in a suitable solvent such as methanol or ethyl acetate.

-

Add a solution of hydrochloric acid in the same solvent (e.g., 4 M HCl in dioxane or methanolic HCl).

-

Stir the mixture at room temperature for 1-2 hours.

-

The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.

Analytical Techniques for Stereochemical Confirmation

The unambiguous determination of the stereochemistry of this compound requires a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule. For 3,5-disubstituted pyrrolidines, the coupling constants between the protons on the ring and Nuclear Overhauser Effect (NOE) experiments are particularly informative.[5]

Expected ¹H NMR Spectral Features:

The protons on the pyrrolidine ring will exhibit complex splitting patterns due to diastereotopicity. The key to confirming the cis relative stereochemistry of the hydroxyl and hydroxymethyl groups would be the observation of a significant NOE correlation between the proton at C3 and the protons of the hydroxymethyl group at C5.

Caption: Expected NOE correlation for confirming the cis stereochemistry.

Representative Protocol for NOESY Experiment:

-

Dissolve a sample of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum on a high-field NMR spectrometer (≥ 500 MHz).

-

Process the data and look for cross-peaks that indicate through-space interactions between protons. A cross-peak between the proton at C3 and the methylene protons of the hydroxymethyl group at C5 would provide strong evidence for their cis orientation.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[6]

Method Development Considerations:

-

Chiral Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of polar, chiral molecules like amino alcohols.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase chiral HPLC. For reversed-phase applications, a mixture of water/buffer and an organic solvent like acetonitrile or methanol would be employed.

-

Derivatization: If the parent compound is difficult to resolve, derivatization of the amine and/or hydroxyl groups with a chromophore-containing reagent can improve detection and sometimes enhance chiral recognition on the CSP.

Representative Chiral HPLC Protocol:

| Parameter | Value |

| Column | Chiralpak® AD-H (amylose derivative) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm (or RI if no chromophore) |

This method would be used to separate the (3S,5S) enantiomer from its (3R,5R) counterpart. To resolve all four possible stereoisomers, a method capable of separating diastereomers would also be necessary, which can often be achieved on a standard achiral column (e.g., C18) or a different type of chiral column.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound.[7] If a single crystal of this compound of suitable quality can be obtained, this technique will provide an unambiguous three-dimensional structure of the molecule in the solid state.

Expected Crystal Structure Features:

The crystal structure of a pyrrolidinium hydrochloride would be expected to show a network of hydrogen bonds involving the protonated amine, the hydroxyl groups, and the chloride counter-ion.[8] The conformation of the five-membered ring (e.g., envelope or twist) would also be determined.

Caption: Conceptual diagram of hydrogen bonding in the crystal lattice.

Applications in Drug Discovery and Development

The (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The two hydroxyl groups provide handles for further functionalization, allowing for the exploration of structure-activity relationships (SAR). The defined stereochemistry is crucial for achieving high-affinity and selective binding to biological targets.

Chiral pyrrolidines are integral components of drugs targeting a wide range of diseases, including viral infections, cancer, and central nervous system disorders.[2] The specific stereochemical arrangement in (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol may be particularly suited for mimicking the structure of natural substrates or for creating novel interactions with target proteins.

Conclusion

The stereochemistry of this compound is a critical determinant of its chemical and biological properties. A thorough understanding of its three-dimensional structure is essential for its effective use in drug discovery and development. This guide has outlined a rational approach to its stereoselective synthesis, leveraging the chiral pool, and has detailed the key analytical techniques required for its unambiguous stereochemical characterization. The combination of NMR spectroscopy for relative stereochemistry, chiral HPLC for enantiomeric purity, and X-ray crystallography for absolute configuration provides a robust framework for ensuring the quality and stereochemical integrity of this important chiral building block. As the demand for stereochemically pure and complex molecules in drug discovery continues to grow, a deep appreciation for the principles and techniques outlined in this guide will be indispensable for researchers in the field.

References

-

O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Natural Product Reports, 17(5), 435-446. [Link]

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]

-

Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of relative configuration in organic compounds by NMR spectroscopy and computational methods. Chemical Reviews, 107(9), 3744-3779. [Link]

-

Giglmeier, H., Kerscher, T., Klüfers, P., & Mayer, P. (2009). Pyrrolidinium chloride. Acta Crystallographica Section E: Structure Reports Online, 65(3), o592. [Link]

-

Sasaki, N. A., Hashimoto, C., & Paquette, L. A. (1989). A convenient synthesis of optically active 2,5-disubstituted pyrrolidines. The Journal of Organic Chemistry, 54(18), 4268-4274. [Link]

-

Chiral separation and analysis. (2022, November 8). Chiralpedia. [Link]

-

Krasnova, L., & Khoroshilova, O. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 5-(Hydroxymethyl)pyrrolidin-3-ol. National Center for Biotechnology Information. [Link]

-

Vitale, P., Scilimati, A., & Pindisto, C. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6615. [Link]

-

PubChem. (n.d.). (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. National Center for Biotechnology Information. [Link]

-

Kandhaswamy, A., Meena, K. S., Deepa, S., & Perumal, S. (2015). Crystal structure of [(2S,3R)-3-hydroxy-3-phenylbutan-2-yl]pyrrolidinium chloride. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o758. [Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley. [Link]

- Harada, N., & Nakanishi, K. (1983). Circular Dichroic Spectroscopy: Exciton Coupling in Organic Stereochemistry. University Science Books.

-

Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

-

Gal, J. (2013). The Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 18(6), 6429-6439. [Link]

- Aboul-Enein, H. Y., & Ali, I. (2003).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley.

-

Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. [Link]

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

-

Caner, H., Groner, E., Levy, L., & Agranat, I. (2004). Trends in the development of chiral drugs. Drug Discovery Today, 9(3), 105-110. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Enantiospecific and Stereoselective Synthesis of Polyhydroxylated Pyrrolidines and Indolizidines from trans-4-Hydroxy-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]

- 7. Crystal structure of [(2S,3R)-3-hydroxy-3-phenylbutan-2-yl]pyrrolidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidinium chloride | C4H10ClN | CID 66650664 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chiral Dihydroxylated Pyrrolidines: A Technical Guide to Synthesis and Application in Catalysis and Drug Discovery

This in-depth technical guide explores the synthesis and diverse applications of chiral dihydroxylated pyrrolidines, a class of molecules that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Their rigid, stereochemically defined scaffold, coupled with the presence of multiple functional groups, makes them invaluable as chiral building blocks, organocatalysts, and pharmacophores. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the state-of-the-art, focusing on practical synthetic methodologies, mechanistic insights into their catalytic activity, and their burgeoning potential in therapeutic applications.

The Strategic Importance of the Dihydroxylated Pyrrolidine Scaffold

The pyrrolidine ring is a privileged motif in a vast number of pharmaceuticals and natural products.[1][2] The introduction of two hydroxyl groups onto this chiral scaffold significantly enhances its utility by providing additional stereocenters and functional handles for further chemical modification. This dihydroxylation imparts a unique combination of rigidity and polarity, influencing the molecule's conformational preferences and its interactions with biological targets or substrates in a catalytic setting. These structural features are paramount to their success as chiral auxiliaries and catalysts in asymmetric synthesis.[3]

Enantioselective Synthesis of Dihydroxylated Pyrrolidines

The efficient and stereocontrolled synthesis of dihydroxylated pyrrolidines is crucial for their application. Several robust strategies have been developed, broadly categorized into chiral pool synthesis and asymmetric synthesis.

Chiral Pool Synthesis

The "chiral pool" approach utilizes readily available, enantiopure starting materials from nature. This strategy is often favored for its cost-effectiveness and the straightforward introduction of chirality.

L-hydroxyproline and D-proline are excellent starting points for the synthesis of various chiral pyrrolidine derivatives.[4] For instance, commercially available 4-hydroxy-L-proline can be elaborated into a range of functionalized pyrrolidines for applications such as neuraminidase inhibitors.[5]

Carbohydrates, such as D-mannitol, provide a rich source of stereocenters and have been employed in the synthesis of C2-symmetrical dihydroxylated pyrrolidines.[3] The inherent chirality of the sugar backbone is transferred to the pyrrolidine ring through a series of stereocontrolled transformations.

Experimental Protocol: Synthesis of a Dihydroxylated Pyrrolidine from a Chiral Bicyclic Lactam (Illustrative)

This protocol is adapted from methodologies aimed at producing azasugars, which share the polyhydroxylated pyrrolidine core.

-

Diastereoselective Dihydroxylation: To a solution of the chiral bicyclic lactam (1.0 eq) in a 10:1 mixture of acetone and water, add N-methylmorpholine N-oxide (NMO) (1.5 eq) and a catalytic amount of osmium tetroxide (OsO₄, 2 mol%).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting diol by flash column chromatography.

-

Diastereoselective Reduction: Dissolve the purified diol in anhydrous THF and cool to 0 °C.

-

Add a solution of borane-tetrahydrofuran complex (BH₃·THF, 2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Carefully quench the reaction by the dropwise addition of methanol at 0 °C.

-

Concentrate the mixture under reduced pressure and purify the resulting dihydroxylated pyrrolidine by flash column chromatography.

Asymmetric Synthesis

Asymmetric methodologies offer greater flexibility in accessing a wider range of stereoisomers that may not be readily available from the chiral pool.

The Sharpless asymmetric dihydroxylation is a powerful tool for the enantioselective synthesis of diols from prochiral olefins. This method has been applied to cyclic precursors to install the desired hydroxyl groups with high stereocontrol.[6]

Recent advances have enabled the direct and enantioselective synthesis of chiral pyrrolidines through catalytic C-H amination. For example, a copper-catalyzed asymmetric remote C-H amination of iminyl radicals provides rapid access to chiral pyrrolines, which can be subsequently reduced to the corresponding pyrrolidines.[1] This strategy represents a highly efficient and atom-economical approach.

Caption: Synthetic strategies for chiral dihydroxylated pyrrolidines.

Applications in Asymmetric Catalysis

Chiral dihydroxylated pyrrolidines have emerged as powerful catalysts and ligands in a variety of asymmetric transformations, enabling the synthesis of enantiomerically enriched molecules.

Organocatalysis